molecular formula C18H20N2O B11842668 (6-(Azepan-1-yl)pyridin-3-yl)(phenyl)methanone

(6-(Azepan-1-yl)pyridin-3-yl)(phenyl)methanone

Cat. No.: B11842668
M. Wt: 280.4 g/mol
InChI Key: SXCDTTIDHWRIEV-UHFFFAOYSA-N
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Preparation Methods

The synthesis of (6-(Azepan-1-yl)pyridin-3-yl)(phenyl)methanone involves several steps. One common synthetic route includes the reaction of azepane with 3-bromopyridine in the presence of a base to form 6-(azepan-1-yl)pyridine. This intermediate is then reacted with benzoyl chloride to yield the final product . Industrial production methods typically involve bulk manufacturing and custom synthesis to meet specific research needs .

Chemical Reactions Analysis

(6-(Azepan-1-yl)pyridin-3-yl)(phenyl)methanone undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of (6-(Azepan-1-yl)pyridin-3-yl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

(6-(Azepan-1-yl)pyridin-3-yl)(phenyl)methanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H20N2O

Molecular Weight

280.4 g/mol

IUPAC Name

[6-(azepan-1-yl)pyridin-3-yl]-phenylmethanone

InChI

InChI=1S/C18H20N2O/c21-18(15-8-4-3-5-9-15)16-10-11-17(19-14-16)20-12-6-1-2-7-13-20/h3-5,8-11,14H,1-2,6-7,12-13H2

InChI Key

SXCDTTIDHWRIEV-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C2=NC=C(C=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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